

FR901464 solubility and stability issues

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Compound of Interest		
Compound Name:	FR901464	
Cat. No.:	B1674042	Get Quote

Technical Support Center: FR901464

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with **FR901464**.

Frequently Asked Questions (FAQs)

Q1: What is FR901464 and what is its mechanism of action?

FR901464 is a potent anti-tumor natural product that functions as a spliceosome inhibitor.[1][2] It specifically binds to the SF3B1 subunit of the U2 small nuclear ribonucleoprotein (snRNP) complex within the spliceosome.[3][4][5] This binding event prevents the stable association of the U2 snRNP with pre-messenger RNA (pre-mRNA), leading to a halt in the splicing process. The resulting accumulation of unspliced pre-mRNA triggers cell cycle arrest, primarily at the G1 and G2/M phases, and ultimately induces programmed cell death (apoptosis).[3][6]

Q2: What is the recommended solvent for dissolving **FR901464**?

For in vitro experiments, **FR901464** is typically dissolved in dimethyl sulfoxide (DMSO).[3] For in vivo studies, a stock solution in DMSO is often diluted with co-solvents.[1] It is crucial to use freshly opened, anhydrous DMSO, as the presence of water can impact the solubility of the product.[1]

Q3: How should I store **FR901464** stock solutions?



To ensure stability, **FR901464** stock solutions in DMSO should be stored in aliquots at -80°C and protected from light.[3] Under these conditions, the stock solution is generally stable for up to six months.[3] It is highly recommended to avoid repeated freeze-thaw cycles, which can lead to compound degradation and reduced potency.[3]

Q4: Is FR901464 stable in aqueous solutions and cell culture media?

FR901464 is known to be unstable under acidic conditions, even in the presence of mild acids like silica gel.[6] Furthermore, it exhibits limited stability in aqueous buffers at physiological pH. [6] For instance, at 37°C, its half-life is approximately 8 hours at pH 7.0 and only 4 hours at pH 7.4.[6] This inherent instability should be a critical consideration in the design of experiments involving prolonged incubation times in aqueous media. The methylated derivative of **FR901464**, Spliceostatin A, is reported to have better chemical stability.[2][7]

Troubleshooting Guides

Issue 1: High Toxicity Observed in Normal/Control Cell Lines

- Possible Cause: The concentration of FR901464 is too high. While often more potent against cancer cells, normal cells can also be sensitive to spliceosome inhibition.[3]
- Troubleshooting Step: Perform a dose-response curve with a wider range of concentrations, starting from the picomolar range, to determine the optimal concentration for your specific cell line.[3]
- Possible Cause: Solvent (DMSO) toxicity. High concentrations of DMSO can be detrimental to cells.[3]
- Troubleshooting Step: Ensure the final concentration of DMSO in the culture medium is low, typically below 0.5%. Always include a vehicle control (medium with the same final DMSO concentration) to assess the impact of the solvent alone.[3]

Issue 2: No or Reduced Bioactivity in Cancer Cells

 Possible Cause: The concentration of FR901464 is too low for the specific cancer cell line being tested.[3]



- Troubleshooting Step: Verify the calculations for your dilutions and perform a dose-response experiment with a higher concentration range.[3]
- Possible Cause: Compound degradation. Improper storage or multiple freeze-thaw cycles of the stock solution can significantly reduce the potency of FR901464.[3]
- Troubleshooting Step: Prepare fresh aliquots of the stock solution from a new vial of the compound. Ensure proper storage at -80°C and protection from light.[3]
- Possible Cause: Cell line resistance. Some cancer cell lines may possess intrinsic or acquired resistance to spliceosome inhibitors.[3]
- Troubleshooting Step: Confirm the sensitivity of your cell line by comparing your results with published data if available. Consider using a different cancer cell line known to be sensitive to FR901464 as a positive control.[3]

Data Presentation

Table 1: Solubility of FR901464

Solvent/System	Concentration	Observations	Citation
DMSO	100 mg/mL (197.00 mM)	Ultrasonic treatment may be needed.	[1]
10% DMSO, 40% PEG300, 5% Tween- 80, 45% Saline	≥ 2.5 mg/mL (4.92 mM)	Clear solution.	[1]
10% DMSO, 90% Corn Oil	≥ 2.5 mg/mL (4.92 mM)	Clear solution.	[1]

Table 2: Stability of FR901464



Condition	Half-life	Citation
Phosphate Buffer (pH 7.0) at 37°C	~8 hours	[6]
Phosphate Buffer (pH 7.4) at 37°C	~4 hours	[6]
Stock in DMSO at -80°C	Up to 6 months	[3]
Stock in DMSO at -20°C	Up to 1 month	[1]

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay

This protocol is for determining the half-maximal inhibitory concentration (IC50) or 50% growth inhibition (GI50) of **FR901464**.[3]

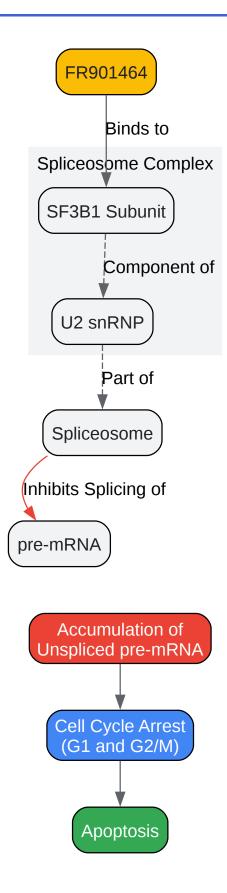
- Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
- Compound Preparation: Prepare serial dilutions of **FR901464** in complete culture medium. Also, prepare a vehicle control (medium with the same final concentration of DMSO).
- Treatment: Remove the old medium from the wells and add 100 μL of the prepared drug dilutions or vehicle control.
- Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
- MTT Addition: Add 10 μ L of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
- Solubilization: Add 100 μ L of solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.
- Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.



• Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50/GI50 value.

Visualizations

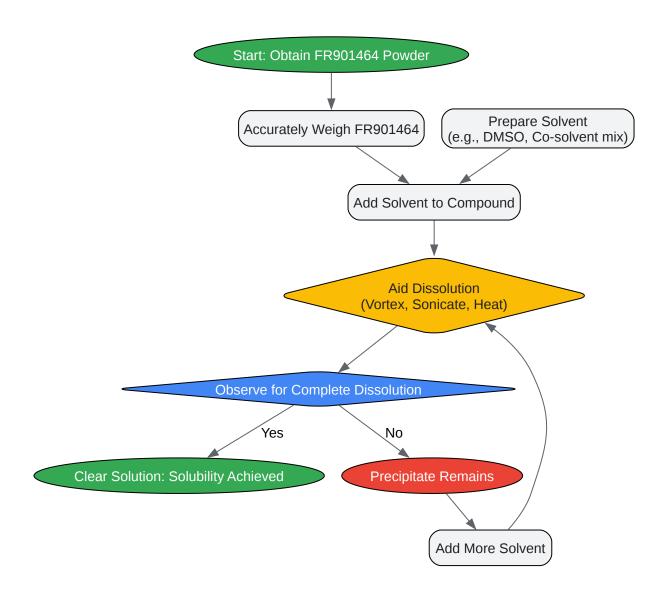




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Caption: Mechanism of action of FR901464.

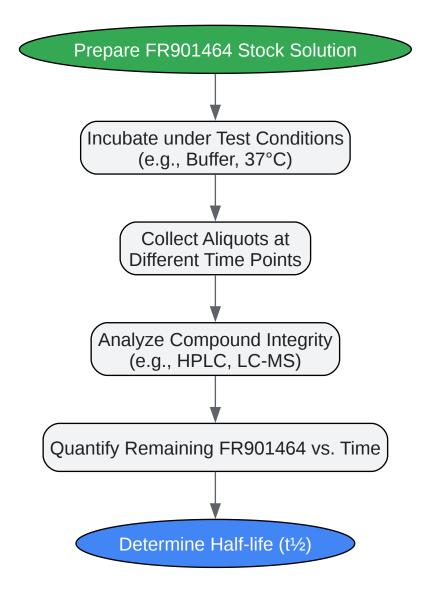




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Caption: Experimental workflow for solubility testing.





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Caption: Workflow for assessing compound stability.

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